4, N4,N4'-1,6-hexanediylbis[2-methyl-, tetraacetate
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Overview
Description
NSC-238146 is a chemical compound known for its potential therapeutic applications. It has been studied for its inhibitory effects on the enzyme quinone oxidoreductase 2 (NQO2), which is involved in various biochemical processes, including detoxification pathways and biosynthetic processes such as the vitamin K-dependent gamma-carboxylation of glutamate residues in prothrombin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-238146 involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or pharmaceutical companies. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of NSC-238146 would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process would include rigorous quality control measures and adherence to regulatory standards to ensure the compound’s safety and efficacy for potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
NSC-238146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC-238146 into reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of NSC-238146 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from the reactions of NSC-238146 depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in new compounds with altered functional groups and potentially different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study enzyme inhibition and reaction mechanisms.
Biology: NSC-238146 is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s inhibitory effects on quinone oxidoreductase 2 make it a candidate for drug development, particularly in targeting diseases related to oxidative stress and detoxification pathways.
Mechanism of Action
The mechanism of action of NSC-238146 involves its inhibitory effects on the enzyme quinone oxidoreductase 2. By binding to the active site of the enzyme, NSC-238146 prevents the enzyme from catalyzing its normal biochemical reactions. This inhibition can disrupt various cellular processes, including detoxification pathways and biosynthetic processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
NSC-238146 can be compared with other similar compounds that inhibit quinone oxidoreductase 2:
Dicoumarol: Another inhibitor of quinone oxidoreductase 2, known for its anticoagulant properties.
Menadione: A synthetic compound with similar inhibitory effects on quinone oxidoreductase 2.
Resveratrol: A natural compound found in grapes and red wine, also known to inhibit quinone oxidoreductase 2.
NSC-238146 is unique in its specific chemical structure and its potential for targeted therapeutic applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C28H36N6O2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
acetic acid;4-N-[6-[(6-amino-2-methylquinolin-4-yl)amino]hexyl]-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C26H32N6.C2H4O2/c1-17-13-25(21-15-19(27)7-9-23(21)31-17)29-11-5-3-4-6-12-30-26-14-18(2)32-24-10-8-20(28)16-22(24)26;1-2(3)4/h7-10,13-16H,3-6,11-12,27-28H2,1-2H3,(H,29,31)(H,30,32);1H3,(H,3,4) |
InChI Key |
LSRAVPLRIOILDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)NCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)N.CC(=O)O |
Origin of Product |
United States |
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